4-Chloro-[3,3'-bipyridin]-2-amine
CAS No.:
Cat. No.: VC17449238
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN3 |
|---|---|
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 4-chloro-3-pyridin-3-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C10H8ClN3/c11-8-3-5-14-10(12)9(8)7-2-1-4-13-6-7/h1-6H,(H2,12,14) |
| Standard InChI Key | SSTIFVBVEBCMCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(C=CN=C2N)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Chloro-[3,3'-bipyridin]-2-amine consists of two pyridine rings connected at their 3-positions, with a chlorine atom at the 4-position and an amino group at the 2-position of one ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The monopyridine precursor, 4-chloropyridin-2-amine, has a molecular formula of and a molecular weight of 128.56 g/mol . Extrapolating to the bipyridine structure, the molecular formula expands to , with a calculated molecular weight of 205.65 g/mol.
Physicochemical Properties
Key properties of the precursor, 4-chloropyridin-2-amine, include:
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Solubility: 1.6 mg/mL in water, classified as "very soluble" .
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LogP (Partition Coefficient): Consensus LogP of 1.18, indicating moderate lipophilicity .
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Hydrogen Bonding: One H-bond donor and one acceptor, facilitating interactions with biological macromolecules .
For the bipyridine derivative, these properties are expected to shift due to increased aromaticity and molecular size, potentially reducing aqueous solubility and enhancing membrane permeability.
Synthetic Methodologies
Precursor Synthesis: 4-Chloropyridin-2-amine
The synthesis of 4-chloropyridin-2-amine involves chlorination reactions using -chlorosuccinimide (NCS). A representative procedure :
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Reaction Setup: 4-Chloropyridine-2-amine (50.00 g, 0.389 mol) is dissolved in ethyl acetate (400 mL).
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Chlorination: NCS (53.50 g, 0.401 mol) is added, and the mixture is stirred at room temperature for 28 hours.
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Workup: The solution is washed with NaOH, water, and brine, followed by drying and evaporation.
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Purification: Recrystallization in hexane yields 42.1 g (66%) of pure product .
Bipyridine Formation via Cross-Coupling
The bipyridine structure likely arises from a Suzuki-Miyaura coupling, leveraging palladium catalysis. A hypothetical pathway:
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Substrate Preparation: 4-Chloropyridin-2-amine and a boronic acid-functionalized pyridine derivative.
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Coupling Reaction: Catalyzed by in a toluene/ethanol/water mixture at 90°C .
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Yield Optimization: Adjusting stoichiometry and reaction time to enhance bipyridine formation.
Biological Activity and Mechanisms
Enzyme Inhibition
Research Applications and Future Directions
Catalysis and Material Science
Bipyridine ligands are pivotal in coordination chemistry. The chlorine and amino groups in this compound could stabilize transition metal complexes, enhancing catalytic activity in cross-coupling reactions. For example:
Pharmacological Development
Further studies should prioritize:
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SAR Analysis: Systematic modification of substituents to optimize bioactivity.
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Toxicology Profiling: Assessing acute and chronic toxicity in preclinical models.
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Target Identification: High-throughput screening against kinase and protease libraries.
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